5-Bromo-2-hydroxy-3-methoxybenzonitrile

説明

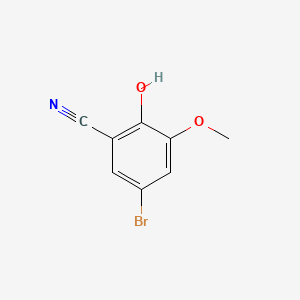

5-Bromo-2-hydroxy-3-methoxybenzonitrile is an organic compound with the molecular formula C8H6BrNO2 It is a derivative of benzonitrile, where the benzene ring is substituted with bromine, hydroxyl, and methoxy groups

準備方法

Synthetic Routes and Reaction Conditions

5-Bromo-2-hydroxy-3-methoxybenzonitrile can be synthesized through several methods. One common approach involves the bromination of 2-hydroxy-3-methoxybenzonitrile using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and may be catalyzed by a Lewis acid like iron(III) bromide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

化学反応の分析

Types of Reactions

5-Bromo-2-hydroxy-3-methoxybenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or the compound can undergo reduction reactions to modify the nitrile group.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce complex biaryl structures.

科学的研究の応用

Synthesis and Chemical Properties

5-Bromo-2-hydroxy-3-methoxybenzonitrile can be synthesized through several methods, including bromination of 2-hydroxy-3-methoxybenzonitrile or related compounds. The synthesis typically involves the use of bromine in organic solvents like chloroform under reflux conditions, yielding the desired compound with significant efficiency .

The compound has a molecular weight of approximately 228.1 g/mol and exhibits properties that make it suitable for various applications, including its ability to form hydrogen bonds and its moderate lipophilicity as indicated by its XLogP value .

Biological Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds featuring similar structural motifs have demonstrated significant cytotoxic effects against cancer cell lines such as M-HeLa (cervical adenocarcinoma) and have shown lower toxicity towards normal liver cells. The selectivity index for these compounds suggests a promising therapeutic profile, making them candidates for further development in cancer treatment .

Molecular Targeting

The compound's structure allows it to interact with specific molecular targets within tumor cells, potentially leading to more effective treatments with fewer side effects compared to traditional chemotherapeutics like Sorafenib .

Material Science Applications

Organic Electronics

this compound has potential applications in the field of organic electronics due to its ability to act as a building block for the synthesis of organic semiconductors. Its derivatives are being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) where their electronic properties can be harnessed .

Case Study 1: Anticancer Activity

A study published in MDPI assessed a series of thiazolo[3,2-a]pyrimidines derived from this compound. The lead compound exhibited a cytotoxicity two times greater than Sorafenib against M-HeLa cells, indicating its potential as a more effective alternative for cancer therapy .

Case Study 2: Material Science

Research into the use of this compound in organic electronics demonstrated that modifications to its structure can enhance charge transport properties, making it suitable for incorporation into OLEDs. The study highlighted the importance of molecular design in optimizing performance for electronic applications .

作用機序

The mechanism by which 5-Bromo-2-hydroxy-3-methoxybenzonitrile exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the bromine and nitrile groups, as well as the electron-donating effect of the methoxy group. These substituents affect the compound’s nucleophilicity and electrophilicity, guiding its behavior in various reactions.

類似化合物との比較

Similar Compounds

- 3-Bromo-4-hydroxy-5-methoxybenzonitrile

- 2-Bromo-5-hydroxy-4-methoxybenzaldehyde

- 5-Bromo-2-hydroxybenzonitrile

Uniqueness

5-Bromo-2-hydroxy-3-methoxybenzonitrile is unique due to the specific arrangement of its substituents, which confer distinct chemical properties and reactivity patterns. Compared to similar compounds, it may exhibit different reactivity in substitution and coupling reactions, making it valuable for specific synthetic applications.

生物活性

5-Bromo-2-hydroxy-3-methoxybenzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound (C8H7BrO3) features a bromine atom, a hydroxyl group, and a methoxy group attached to a benzene ring with a nitrile functional group. The synthesis of this compound typically involves the bromination of 2-hydroxy-3-methoxybenzonitrile or related precursors, followed by purification steps to yield the final product in satisfactory purity and yield.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. A study demonstrated that the compound's structure allows it to disrupt bacterial cell membranes, leading to cell death .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. In animal models, it was found to significantly reduce inflammation markers, such as TNF-alpha and IL-6. This suggests that this compound could be beneficial in treating inflammatory diseases .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been investigated in various cancer cell lines. Results indicated that it induces apoptosis in cancer cells through the activation of caspase pathways. The compound showed IC50 values in the low micromolar range, indicating potent anticancer activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for enhancing its biological efficacy. Modifications to the bromine and methoxy groups have been studied to optimize its potency and selectivity against specific targets. The presence of electron-withdrawing groups has been correlated with increased activity against certain pathogens .

Case Studies

- Case Study on Antimicrobial Activity : A recent study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MICs) of 32 µg/mL against both strains, highlighting its potential as a therapeutic agent in treating bacterial infections .

- Case Study on Anti-inflammatory Effects : In a controlled experiment involving induced paw edema in rats, administration of the compound resulted in a significant reduction in paw swelling compared to control groups. The anti-inflammatory effect was comparable to that of standard non-steroidal anti-inflammatory drugs (NSAIDs) .

Research Findings Summary

特性

IUPAC Name |

5-bromo-2-hydroxy-3-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO2/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-3,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQDVHCSHIYAVBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60699494 | |

| Record name | 5-Bromo-2-hydroxy-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60699494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198280-95-4 | |

| Record name | 5-Bromo-2-hydroxy-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60699494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。